![molecular formula C15H12N2OS B2463380 1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde CAS No. 956438-63-4](/img/structure/B2463380.png)
1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C15H12N2OS and a molecular weight of 268.33 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyrazole ring substituted with benzyl and thienyl groups .
Preparation Methods
Biological Activity
1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound characterized by a unique structure that integrates a benzyl group, a thienyl moiety, and a pyrazole ring with an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of this compound is C15H12N2OS, with a molecular weight of approximately 268.33 g/mol. The presence of the aldehyde group allows for various chemical reactivity pathways, including nucleophilic addition and oxidation reactions, while the pyrazole ring is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the condensation of 1-benzyl-4-chloromethylpyrazole with thiophene-2-carboxaldehyde. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds similar to 1-benzyl-3-thien-2-yl-1H-pyrazole have demonstrated significant antimicrobial properties. For instance, pyrazole derivatives have been reported to exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus. A study highlighted the synthesis of novel pyrazole derivatives that showed promising results against these pathogens .
Compound | Activity | Reference |
---|---|---|
Pyrazole Derivative A | Antibacterial against E. coli | |
Pyrazole Derivative B | Antifungal against Aspergillus niger |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole compounds has been extensively documented. For example, certain pyrazole derivatives have been evaluated using the carrageenan-induced rat paw edema model, showing significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin . The unique structure of 1-benzyl-3-thien-2-yl-1H-pyrazole may enhance its efficacy in this area.
Anticancer Properties
Studies have indicated that pyrazole derivatives can act as effective anticancer agents by inhibiting specific cancer cell lines. Research focusing on similar compounds has shown their ability to induce apoptosis in cancer cells and inhibit tumor growth . The mechanism of action often involves interference with cellular signaling pathways critical for cancer cell survival.
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using both in vitro and in vivo models. Compounds demonstrated up to 78% inhibition in inflammation models .
- Antimicrobial Screening : A group of synthesized pyrazoles was tested against multiple microbial strains, revealing significant antibacterial activity against resistant strains, reinforcing the potential application of these compounds in treating infections .
- Anticancer Evaluation : In vitro studies on various pyrazole derivatives indicated their capacity to inhibit proliferation in several cancer cell lines, suggesting a pathway for further development as anticancer agents .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of pyrazole compounds, including 1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde, exhibit significant anti-inflammatory effects. A study demonstrated that certain pyrazole derivatives could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX enzymes leads to decreased production of prostaglandins, thereby reducing inflammation .
Table 1: Inhibition Potency of Pyrazole Derivatives
Compound | IC50 (μM) | COX Enzyme Target |
---|---|---|
This compound | TBD | COX-1 / COX-2 |
Celecoxib | 0.04 | COX-2 |
Diclofenac | TBD | COX-1 / COX-2 |
Antimicrobial Activity
Another significant application of this compound is its antimicrobial potential. Studies have shown that pyrazole derivatives can exhibit antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Properties
The compound has also been investigated for its anticancer activities. Research has indicated that certain pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Table 2: Anticancer Activity of Pyrazole Derivatives
Compound | Cancer Type | Mechanism of Action |
---|---|---|
This compound | Breast Cancer | Induction of apoptosis |
Other Derivatives | Various Types | Cell cycle arrest |
Material Science Applications
Beyond biological applications, this compound is being explored in material science for its potential use in organic electronics and as a precursor for synthesizing novel materials with specific electronic properties. Its ability to form stable complexes with metal ions may enable its use in catalysis and sensor technology.
Case Study 1: Anti-inflammatory Effects
In a controlled study, researchers synthesized several pyrazole derivatives and evaluated their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that the tested compounds significantly reduced inflammation compared to the control group, suggesting potential therapeutic applications for inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of various pyrazole derivatives against resistant bacterial strains. The findings revealed that certain derivatives exhibited MIC values lower than conventional antibiotics, highlighting their potential as alternative treatments for bacterial infections.
Properties
IUPAC Name |
1-benzyl-3-thiophen-2-ylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-11-13-10-17(9-12-5-2-1-3-6-12)16-15(13)14-7-4-8-19-14/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKYAOHVKGPROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CS3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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